4-Methoxybenzo[d]isoxazole-3-carboxylic acid

Anticancer Cytotoxicity Hsp90

Researchers frequently face supply bottlenecks for regioselectively functionalized benzoisoxazole cores. This compound resolves that by providing the critical 3-carboxylic acid handle pre-installed alongside a 4-methoxy group-enabling direct amide coupling and library enumeration without additional protection steps. • Privileged scaffold for Hsp90 and kinase inhibitor programs; supports direct SAR exploration of enzyme inhibition • Distinct electronic profile vs. unsubstituted analogs-methoxy modulates hydrogen bonding and metabolic stability for lead optimization • Available from stock in analytical-grade purity; standard packaging with ambient shipping reduces procurement lead times

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
Cat. No. B13001046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzo[d]isoxazole-3-carboxylic acid
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=NO2)C(=O)O
InChIInChI=1S/C9H7NO4/c1-13-5-3-2-4-6-7(5)8(9(11)12)10-14-6/h2-4H,1H3,(H,11,12)
InChIKeyZHHDYAVBCITRIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxybenzo[d]isoxazole-3-carboxylic Acid for Medicinal Chemistry & SAR


4-Methoxybenzo[d]isoxazole-3-carboxylic acid (CAS: not widely assigned, but derivatives like 1360943-30-1 are known) is a heterocyclic compound consisting of a benzene ring fused to an isoxazole, with a methoxy group at the 4-position and a carboxylic acid at the 3-position . It belongs to the broader class of benzo[d]isoxazole derivatives, a privileged scaffold in drug discovery known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Its core structure provides a versatile platform for further functionalization, enabling systematic exploration of structure-activity relationships (SAR) for the development of novel therapeutic agents .

Functionalized heterocyclic core for medicinal chemistry derivatization
Methoxy and carboxylic acid handles enable systematic SAR exploration
Reported class-level bioactivity supports drug discovery programs

4-Methoxybenzo[d]isoxazole-3-carboxylic Acid: Irreplaceable Scaffold


Substituting 4-Methoxybenzo[d]isoxazole-3-carboxylic acid with a simpler, unsubstituted benzo[d]isoxazole or a differently substituted analog is not a trivial interchange. The specific combination of the methoxy group at the 4-position and the carboxylic acid at the 3-position is critical for its biological activity and physicochemical profile. The methoxy group is known to enhance solubility and can significantly alter electronic density, affecting both chemical reactivity and interactions with biological targets . Furthermore, comparative analyses of related scaffolds, such as methyl 4-methoxybenzo[d]isoxazole-6-carboxylate versus 4-methoxybenzo[d]isoxazole, demonstrate that the presence and position of the carboxylate group profoundly alters electronic and steric properties . These precise structural features dictate target binding, selectivity, and pharmacokinetic parameters, making the compound a unique and non-fungible tool for medicinal chemistry optimization .

Replacing the 4-methoxy or 3-carboxylic acid alters electronic and steric properties, impacting target binding.

Unsubstituted benzo[d]isoxazole lacks the functional handles for productive SAR expansion.

Positional isomer substitution may shift selectivity and physicochemical profile, limiting comparability.

Quantitative Evidence for 4-Methoxybenzo[d]isoxazole-3-carboxylic Acid


Cytotoxicity Against Cancer Cell Lines

A derivative of the compound, 3-(5-isopropyl-2,4-dimethoxyphenyl)-4-methoxybenzo[d]isoxazole-5-amine, synthesized from the core scaffold, demonstrates potent and selective antiproliferative activity. This specific derivative showed high activity against the BT-474 breast cancer cell line, with an IC50 of 5 µM, and only moderate activity against the MCF-7 breast cancer cell line [1]. This differential activity suggests that modifications on the 4-methoxybenzo[d]isoxazole core can yield targeted anticancer agents.

Derivative Activity
Class-level
IC50 5 µM (derivative vs BT-474)
Supports scaffold derivatization for targeted agents
Data from functionalized derivative; parent not tested
Anticancer Cytotoxicity Hsp90

Physicochemical Properties vs. Unsubstituted Core

The presence of the methoxy group significantly alters the lipophilicity of the benzo[d]isoxazole core. For the parent 4-Methoxybenzo[d]isoxazole, the calculated partition coefficient (XLogP3) is 1.7 . In contrast, the simpler, unsubstituted 1,2-Benzoisoxazole core is a smaller, more polar molecule. Furthermore, the addition of a carboxylate group in related analogs like methyl 4-methoxybenzo[d]isoxazole-6-carboxylate is predicted to increase the α-hydrogen acidity (pKa ~12.5) compared to simpler esters like methyl benzoate (pKa 14.0), indicating altered reactivity and potential for specific intermolecular interactions .

Physicochemical Profile
Class-level
XLogP3 1.7
Predicted pKa ~12.5
vs
Unsubstituted core: more polar
Methyl benzoate: pKa 14.0
Moderate lipophilicity and altered acidity inform lead optimization
Predicted values; experimental confirmation needed
Physicochemical Properties Solubility Drug-likeness

Enzyme Inhibition Potential

Isoxazole derivatives, as a class, are known to interact with key enzymes. For instance, a closely related compound, BZX2, which is an irreversible covalent inhibitor of O-GlcNAc transferase (OGT), demonstrates the potential of the isoxazole-3-carboxylic acid scaffold for potent enzyme inhibition (IC50 < 10 µM) . While BZX2 is not a direct analog, it shares the critical isoxazole-3-carboxylic acid moiety, suggesting that 4-Methoxybenzo[d]isoxazole-3-carboxylic acid could serve as a valuable starting point for designing novel inhibitors of enzymes with similar binding pockets. Furthermore, the class is heavily investigated for COX inhibition .

Enzyme Inhibition Context
Class-level
Close analog BZX2 inhibits OGT (IC50
Supports scaffold use in enzyme inhibitor design
No direct data for target compound
Enzyme Inhibition Anti-inflammatory COX

4-Methoxybenzo[d]isoxazole-3-carboxylic Acid Applications in R&D


Targeted Anticancer Agent Design and Synthesis

This compound serves as a privileged scaffold for medicinal chemists focused on oncology. Evidence shows that its derivatives can achieve potent and selective antiproliferative effects against specific cancer cell lines, such as BT-474 breast cancer cells [1]. Researchers can utilize the carboxylic acid and methoxy handles to build diverse compound libraries, systematically exploring SAR to optimize potency and selectivity against various cancer targets, including Hsp90 and other kinases [1].

Novel Enzyme Inhibitor Development

The isoxazole-3-carboxylic acid motif is a known pharmacophore for enzyme inhibition. The potent activity of a related compound, BZX2, against O-GlcNAc transferase (OGT) with an IC50 < 10 µM validates this scaffold's utility. 4-Methoxybenzo[d]isoxazole-3-carboxylic acid can be employed as a key intermediate or a core fragment in the design and synthesis of new inhibitors targeting a range of enzymes, including those involved in inflammation (COX, LOX) and metabolic disorders .

Lead Optimization for Pharmacokinetics

The compound's physicochemical profile, characterized by a moderate predicted lipophilicity (XLogP3 of 1.7 for the core) and the potential for specific hydrogen-bonding interactions via its carboxylic acid and methoxy groups, makes it an attractive starting point for lead optimization . It can be used to fine-tune the solubility, permeability, and metabolic stability of hit compounds, addressing common challenges in drug development. Its distinct properties compared to unsubstituted analogs offer a specific vector for improving drug-likeness .

Building Block for Anti-inflammatory Drug Discovery

Isoxazole derivatives are a well-established class in anti-inflammatory research, with numerous reports highlighting their ability to modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways . 4-Methoxybenzo[d]isoxazole-3-carboxylic acid provides a functionalized entry point into this chemical space. Its methoxy group, in particular, is a common feature in potent anti-inflammatory isoxazoles, making this compound a valuable starting material for synthesizing and screening new candidates for treating chronic inflammatory conditions .

Application
Selection Property
Validation Focus
Cancer cell-line SAR studies
Functionalized heterocyclic scaffold
Antiproliferative endpoint context
Enzyme inhibitor screening
Isoxazole-3-carboxylic acid pharmacophore
Inhibitory activity in enzyme assays
Lead optimization for drug-like properties
Predicted lipophilicity and H-bond capacity
Solubility and permeability profiling
Anti-inflammatory pathway research
Methoxy-substituted isoxazole class
COX/LOX modulation assay context

Technical Documentation Hub

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